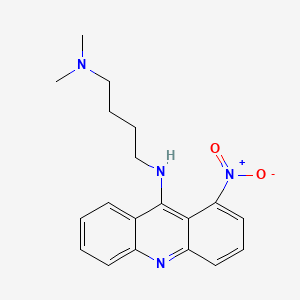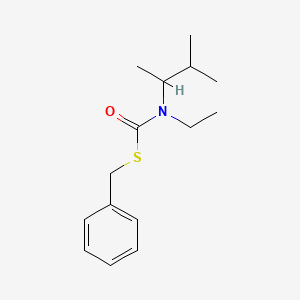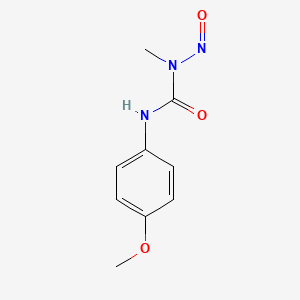
1,4-Butanediamine, N,N-dimethyl-N'-(1-nitro-9-acridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “C-205” is a low pH membrane-cleaning compound primarily used for the dissolution of carbonate and phosphate scales. It effectively dissolves and chelates iron, aluminum, and other metal oxides. Additionally, it chelates light deposits of pH-independent precipitants such as calcium fluoride, calcium sulfate, barium sulfate, and strontium sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “C-205” involves the synthesis of a low pH solution. The cleaning solution is prepared by adding 8-10 pounds of “C-205” for every 100 gallons of water, resulting in approximately a 1% weight solution. Caustic soda or ammonium hydroxide is then added in small increments until the pH is between 2 and 3 .
Industrial Production Methods
In industrial settings, the cleaning solution is circulated throughout the system without exceeding the recommended pressures, temperatures, and flow rates. The efficacy of the cleaning process can be improved by heating the solution and alternately circulating it for 15 minutes and then soaking the membranes for 15 minutes. This process is repeated as necessary to maintain the pH range of 2-3 throughout the entire cleaning process .
Chemical Reactions Analysis
Types of Reactions
“C-205” undergoes several types of chemical reactions, including:
Oxidation: It effectively dissolves and chelates metal oxides such as iron and aluminum.
Common Reagents and Conditions
The common reagents used with “C-205” include caustic soda and ammonium hydroxide to adjust the pH of the cleaning solution. The conditions typically involve maintaining a low pH range of 2-3 and circulating the solution at recommended pressures and temperatures .
Major Products Formed
The major products formed from the reactions involving “C-205” include dissolved metal oxides and chelated complexes of calcium fluoride, calcium sulfate, barium sulfate, and strontium sulfate .
Scientific Research Applications
“C-205” has several scientific research applications, including:
Biology: Its chelating properties make it useful in biological research for removing metal contaminants from samples.
Medicine: While not directly used in medicine, its principles of chelation are applied in medical treatments for heavy metal poisoning.
Mechanism of Action
The mechanism of action of “C-205” involves its ability to lower the pH of the solution, which enhances its capacity to dissolve and chelate metal oxides and scales. The molecular targets include metal ions such as iron, aluminum, calcium, barium, and strontium. The pathways involved include the formation of chelated complexes that are soluble in water, allowing for the effective removal of contaminants from membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “C-205” include other low pH membrane-cleaning agents and chelating agents used in water treatment and purification processes. Examples include:
Citric acid: Used for its chelating properties and ability to dissolve metal oxides.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in various applications, including water treatment and medicine.
Phosphoric acid: Used for its ability to dissolve calcium-based scales.
Uniqueness
“C-205” is unique in its specific formulation designed for the effective dissolution and chelation of a wide range of metal oxides and scales at a low pH. Its compatibility with all thin film composite reverse osmosis membranes makes it a versatile and effective cleaning agent in industrial applications .
Properties
CAS No. |
6237-29-2 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(1-nitroacridin-9-yl)butane-1,4-diamine |
InChI |
InChI=1S/C19H22N4O2/c1-22(2)13-6-5-12-20-19-14-8-3-4-9-15(14)21-16-10-7-11-17(18(16)19)23(24)25/h3-4,7-11H,5-6,12-13H2,1-2H3,(H,20,21) |
InChI Key |
GQVGLJVXOMJDPG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Related CAS |
6237-28-1 (dihydrochloride) |
Synonyms |
C 205 C 205, dihydrochloride C-205 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione](/img/structure/B1220980.png)

![2-[[(4-Tert-butylphenyl)-oxomethyl]amino]-4-chlorobenzoic acid](/img/structure/B1220984.png)

![4,5,17-Trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1220989.png)





